molecular formula C10H9IO2 B13125369 Methyl 4-(1-iodoethenyl)benzoate

Methyl 4-(1-iodoethenyl)benzoate

Cat. No.: B13125369
M. Wt: 288.08 g/mol
InChI Key: BPDNMWCIEBCQKW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-iodoethenyl)-, methyl ester is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 1-iodoethenyl group and a methyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-iodoethenyl)-, methyl ester typically involves the iodination of a suitable precursor followed by esterification. One common method involves the reaction of 4-vinylbenzoic acid with iodine in the presence of a catalyst to introduce the iodine atom at the desired position. The resulting product is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-iodoethenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of deiodinated benzoic acid methyl ester.

Scientific Research Applications

Benzoic acid, 4-(1-iodoethenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-iodoethenyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis in the presence of esterases. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(1-bromoethenyl)-, methyl ester
  • Benzoic acid, 4-(1-chloroethenyl)-, methyl ester
  • Benzoic acid, 4-(1-fluoroethenyl)-, methyl ester

Uniqueness

Benzoic acid, 4-(1-iodoethenyl)-, methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions, providing a versatile tool for synthetic chemists.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 4-(1-iodoethenyl)benzoate

InChI

InChI=1S/C10H9IO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3

InChI Key

BPDNMWCIEBCQKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)I

Origin of Product

United States

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